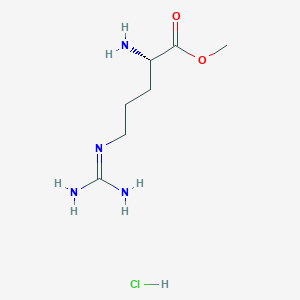

(S)-Methyl 2-amino-5-guanidinopentanoate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

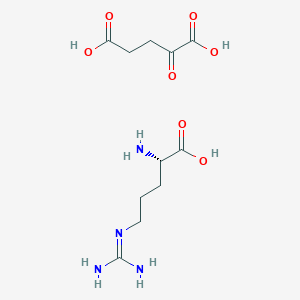

(S)-Methyl 2-amino-5-guanidinopentanoate hydrochloride, also known as L-arginine methyl ester hydrochloride, is a chemical compound that is widely used in scientific research. It is a derivative of the amino acid L-arginine and is commonly used as a substrate for the enzyme nitric oxide synthase (NOS).

Mechanism Of Action

(S)-Methyl 2-amino-5-guanidinopentanoate hydrochloride is a substrate for NOS, which catalyzes the conversion of (S)-Methyl 2-amino-5-guanidinopentanoate hydrochloride to NO and citrulline. The reaction requires the presence of cofactors such as tetrahydrobiopterin and oxygen. The mechanism of action of (S)-Methyl 2-amino-5-guanidinopentanoate hydrochloride involves the binding of the substrate to the active site of NOS, followed by the formation of a ternary complex with the cofactor and oxygen. The reaction proceeds through a series of intermediate steps, leading to the production of NO and citrulline.

Biochemical And Physiological Effects

The production of NO by NOS has a wide range of biochemical and physiological effects. NO is a potent vasodilator that regulates blood flow and blood pressure. It also plays a role in neurotransmission, immune defense, and inflammation. In addition, NO has been implicated in the pathogenesis of many diseases, including cardiovascular disease, cancer, and neurodegenerative disorders. (S)-Methyl 2-amino-5-guanidinopentanoate hydrochloride is used to study the role of NO in these processes and to develop new therapies for these diseases.

Advantages And Limitations For Lab Experiments

(S)-Methyl 2-amino-5-guanidinopentanoate hydrochloride has several advantages for lab experiments. It is a stable and water-soluble compound that can be easily prepared and stored. It is also a specific substrate for NOS and does not interfere with other enzymatic reactions. However, (S)-Methyl 2-amino-5-guanidinopentanoate hydrochloride has some limitations. It is relatively expensive compared to other substrates for NOS and may not be readily available in some labs. In addition, its use requires specialized equipment and expertise in enzymology.

Future Directions

There are many future directions for research on (S)-Methyl 2-amino-5-guanidinopentanoate hydrochloride. One area of interest is the development of new therapies for diseases that involve NO dysregulation, such as cardiovascular disease and cancer. Another area of research is the identification of new targets for NO signaling and the development of new tools for studying NO function. In addition, there is growing interest in the role of NO in aging and age-related diseases, such as Alzheimer's disease and Parkinson's disease. Future research on (S)-Methyl 2-amino-5-guanidinopentanoate hydrochloride will help to advance our understanding of NO biology and to develop new treatments for a wide range of diseases.

Synthesis Methods

(S)-Methyl 2-amino-5-guanidinopentanoate hydrochloride can be synthesized by reacting (S)-Methyl 2-amino-5-guanidinopentanoate hydrochloride with methanol and hydrochloric acid. The reaction takes place under acidic conditions and results in the formation of the methyl ester of (S)-Methyl 2-amino-5-guanidinopentanoate hydrochloride. The product is then purified by recrystallization to obtain the hydrochloride salt of (S)-Methyl 2-amino-5-guanidinopentanoate.

Scientific Research Applications

(S)-Methyl 2-amino-5-guanidinopentanoate hydrochloride is widely used in scientific research as a substrate for NOS. NOS is an enzyme that catalyzes the production of nitric oxide (NO) from (S)-Methyl 2-amino-5-guanidinopentanoate hydrochloride. NO is a signaling molecule that plays a crucial role in many physiological processes, including vasodilation, neurotransmission, and immune defense. (S)-Methyl 2-amino-5-guanidinopentanoate hydrochloride is used to study the enzymatic activity of NOS and the regulation of NO production in various tissues and cell types.

properties

CAS RN |

18598-71-5 |

|---|---|

Product Name |

(S)-Methyl 2-amino-5-guanidinopentanoate hydrochloride |

Molecular Formula |

C7H17ClN4O2 |

Molecular Weight |

224.69 g/mol |

IUPAC Name |

methyl (2S)-2-amino-5-(diaminomethylideneamino)pentanoate;hydrochloride |

InChI |

InChI=1S/C7H16N4O2.ClH/c1-13-6(12)5(8)3-2-4-11-7(9)10;/h5H,2-4,8H2,1H3,(H4,9,10,11);1H/t5-;/m0./s1 |

InChI Key |

XKVHMRBXIJTLBM-JEDNCBNOSA-N |

Isomeric SMILES |

COC(=O)[C@H](CCCN=C(N)N)N.Cl |

SMILES |

COC(=O)C(CCCN=C(N)N)N.Cl |

Canonical SMILES |

COC(=O)C(CCCN=C(N)N)N.Cl |

Other CAS RN |

18598-71-5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.